molecular formula C13H14BrN5O B14663158 N-(2-{4-[2-(4-Bromophenyl)hydrazinylidene]-4H-imidazol-5-yl}ethyl)acetamide CAS No. 39050-06-1

N-(2-{4-[2-(4-Bromophenyl)hydrazinylidene]-4H-imidazol-5-yl}ethyl)acetamide

Cat. No.: B14663158
CAS No.: 39050-06-1
M. Wt: 336.19 g/mol
InChI Key: FJIBPEZMMFUECK-UHFFFAOYSA-N
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Description

N-(2-{4-[2-(4-Bromophenyl)hydrazinylidene]-4H-imidazol-5-yl}ethyl)acetamide is a chemical compound known for its potential applications in various scientific fields. This compound features a bromophenyl group, an imidazole ring, and an acetamide moiety, making it a subject of interest for researchers exploring its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{4-[2-(4-Bromophenyl)hydrazinylidene]-4H-imidazol-5-yl}ethyl)acetamide typically involves the reaction of 4-bromophenylhydrazine with an imidazole derivative under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The mixture is then refluxed for several hours, followed by purification steps such as recrystallization to obtain the pure compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield of the compound, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

N-(2-{4-[2-(4-Bromophenyl)hydrazinylidene]-4H-imidazol-5-yl}ethyl)acetamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromophenyl group can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazole derivatives, while substitution reactions can produce various substituted bromophenyl compounds.

Scientific Research Applications

N-(2-{4-[2-(4-Bromophenyl)hydrazinylidene]-4H-imidazol-5-yl}ethyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2-{4-[2-(4-Bromophenyl)hydrazinylidene]-4H-imidazol-5-yl}ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide
  • N-(4-Bromophenyl)-2-(2-((2-HO-1-naphthyl)methylene)hydrazino)-2-oxoacetamide
  • Benzamide, 2-bromo-N-(4-chlorophenyl)-N-hydroxy

Uniqueness

N-(2-{4-[2-(4-Bromophenyl)hydrazinylidene]-4H-imidazol-5-yl}ethyl)acetamide stands out due to its unique combination of a bromophenyl group, an imidazole ring, and an acetamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

39050-06-1

Molecular Formula

C13H14BrN5O

Molecular Weight

336.19 g/mol

IUPAC Name

N-[2-[4-[(4-bromophenyl)diazenyl]-1H-imidazol-5-yl]ethyl]acetamide

InChI

InChI=1S/C13H14BrN5O/c1-9(20)15-7-6-12-13(17-8-16-12)19-18-11-4-2-10(14)3-5-11/h2-5,8H,6-7H2,1H3,(H,15,20)(H,16,17)

InChI Key

FJIBPEZMMFUECK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1=C(N=CN1)N=NC2=CC=C(C=C2)Br

Origin of Product

United States

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